N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
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Description
N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H26N6O2S and its molecular weight is 438.55. The purity is usually 95%.
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Scientific Research Applications
Pyrazolo[3,4-d]pyrimidine and Benzofuran Derivatives
- Antiviral and Antitumor Activities : Derivatives of pyrazolo[3,4-d]pyrimidine have been explored for their antiviral and antitumor properties. For instance, compounds synthesized from pyrazolo[3,4-d]pyrimidine ribonucleosides were investigated for their in vitro activities against certain viruses and tumor cells, revealing significant antiviral and moderate antitumor activities in some derivatives (Petrie et al., 1985).
- Antibacterial and Anti-inflammatory Properties : Benzofuran derivatives have shown promise in antibacterial and anti-inflammatory applications. For example, benzofuran and benzo[d]isothiazole derivatives were designed and screened for their inhibitory activity against Mycobacterium tuberculosis, demonstrating promising results with some compounds showing significant inhibition (Reddy et al., 2014).
Synthetic Routes and Chemical Transformations
- Synthetic Methodologies : Research has also focused on developing efficient synthetic routes for these compounds. For instance, a solid-phase synthetic method was described for producing a library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, showcasing the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in drug discovery (Heo & Jeon, 2017).
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(2-methylpropylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S/c1-4-31-22-26-19(24-12-14(2)3)16-13-25-28(20(16)27-22)10-9-23-21(29)18-11-15-7-5-6-8-17(15)30-18/h5-8,11,13-14H,4,9-10,12H2,1-3H3,(H,23,29)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKOMFCRCCLGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=CC4=CC=CC=C4O3)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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